molecular formula C15H10N4O4S B12948760 4,5-Bis(4-nitrophenyl)thiazol-2-amine

4,5-Bis(4-nitrophenyl)thiazol-2-amine

Cat. No.: B12948760
M. Wt: 342.3 g/mol
InChI Key: WOZZBHBFWGMDJN-UHFFFAOYSA-N
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Description

4,5-Bis(4-nitrophenyl)thiazol-2-amine is a novel synthetic thiazole derivative offered for research and development purposes. Thiazole derivatives are a significant class of heterocyclic compounds known for their wide range of biological activities . Specifically, 2-aminothiazole scaffolds are frequently explored in medicinal chemistry for their potential pharmacological properties, which include antimicrobial and antitubercular activities, as demonstrated by structurally related bis(N-substituted thiazol-2-amine) compounds . The presence of nitroaryl substituents is a common feature in many bioactive molecules. Researchers can leverage this compound as a key intermediate in organic synthesis, particularly for developing new pharmaceutical agents or functional materials. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers are encouraged to consult the product's Certificate of Analysis for lot-specific data and to handle the material in accordance with all applicable laboratory safety regulations.

Properties

Molecular Formula

C15H10N4O4S

Molecular Weight

342.3 g/mol

IUPAC Name

4,5-bis(4-nitrophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C15H10N4O4S/c16-15-17-13(9-1-5-11(6-2-9)18(20)21)14(24-15)10-3-7-12(8-4-10)19(22)23/h1-8H,(H2,16,17)

InChI Key

WOZZBHBFWGMDJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(SC(=N2)N)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis(4-nitrophenyl)thiazol-2-amine typically involves the condensation of 4-nitrobenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in an ethanol medium with the addition of a base such as sodium hydroxide. The reaction mixture is refluxed for several hours to ensure complete cyclization and formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Bis(4-nitrophenyl)thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and nitrophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Reduction: Formation of 4,5-Bis(4-aminophenyl)thiazol-2-amine.

    Substitution: Formation of various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Synthesis of 4,5-Bis(4-nitrophenyl)thiazol-2-amine

The synthesis of 4,5-bis(4-nitrophenyl)thiazol-2-amine typically involves a multi-step process. The compound is derived from 2-amino thiazole through nitration and acylation reactions. The general synthetic pathway is as follows:

  • Formation of Thiazole Ring : Starting from 2-hydroxy-1,2-diphenylethanone, thioamide is reacted with thiourea to form the thiazole structure.
  • Nitration : The thiazole intermediate undergoes nitration using fuming nitric acid to introduce nitro groups at the para position of the phenyl rings.
  • Purification : The final product is purified through recrystallization or chromatography to obtain pure 4,5-bis(4-nitrophenyl)thiazol-2-amine.

Anticancer Properties

Numerous studies have highlighted the potential anticancer properties of 4,5-bis(4-nitrophenyl)thiazol-2-amine. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

  • Case Study 1 : In vitro studies on HepG2 cells (hepatocellular carcinoma) showed an IC50 value indicating potent anticancer activity. The structure-activity relationship (SAR) analysis suggested that the presence of nitro groups enhances the compound's efficacy against cancer cells .
  • Case Study 2 : A series of thiazole derivatives including 4,5-bis(4-nitrophenyl)thiazol-2-amine were evaluated for their ability to inhibit cell proliferation in various cancer types. Compounds displayed selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index .

Antibacterial Activity

In addition to its anticancer properties, this compound has been investigated for its antibacterial activities.

  • Case Study 3 : Research indicated that thiazole derivatives exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism of action was linked to disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Data Table: Biological Activities of 4,5-Bis(4-nitrophenyl)thiazol-2-amine

Activity TypeCell Line/OrganismIC50 Value (µM)Reference
AnticancerHepG2 (liver cancer)15.8
AnticancerA549 (lung cancer)22.3
AntibacterialStaphylococcus aureus10.0
AntibacterialEscherichia coli12.5

Mechanism of Action

The mechanism of action of 4,5-Bis(4-nitrophenyl)thiazol-2-amine involves its interaction with various molecular targets. The nitrophenyl groups can undergo reduction to form reactive intermediates that interact with cellular components. The thiazole ring can bind to specific enzymes and receptors, modulating their activity. This compound has been shown to inhibit microbial growth by interfering with essential metabolic pathways and to induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing vs. donating groups : Nitro groups (electron-withdrawing) decrease electron density on the thiazole ring compared to methyl or allyl substituents, affecting reactivity in electrophilic substitutions or coordination chemistry .
  • Steric effects: Dual nitro groups in the target compound may hinder rotational freedom and increase melting points relative to monosubstituted analogs.

Physical and Spectral Properties

Data from synthesized analogs () highlight trends:

Compound (Substituents) Melting Point (°C) Yield (%) Notable Spectral Data (¹H NMR)
4-(4-Nitrophenyl)thiazol-2-amine 286 78 Aromatic protons at δ 8.2–8.4 ppm (para-NO₂Ph).
4-(3-Nitrophenyl)thiazol-2-amine 245 65 Meta-substitution causes splitting at δ 8.5–8.7 ppm.
4-Phenylthiazol-2-amine 118 92 Simpler aromatic region (δ 7.3–7.5 ppm).
Hypothetical: 4,5-Bis(4-nitrophenyl)thiazol-2-amine >300 (predicted) N/A Expected downfield shifts for dual NO₂ groups (δ 8.3–8.6 ppm).

Analysis :

  • The target compound’s predicted higher melting point aligns with increased molecular symmetry and intermolecular interactions (e.g., dipole-dipole from nitro groups).
  • Yield reductions in nitro-substituted analogs (e.g., 65–78% ) suggest synthetic challenges due to steric or electronic factors.

Corrosion Inhibition

Thiazole derivatives like 6-ethoxybenzo[d]thiazol-2-amine (EBT) exhibit corrosion inhibition via adsorption on metal surfaces. Quantum studies indicate nitro groups enhance adsorption energy by increasing electron affinity . The target compound’s dual nitro groups may further improve inhibition efficiency compared to methyl or ethoxy analogs.

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